(R)-2-hydroxybutane-1,2,4-tricarboxylate
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Overview
Description
(2R)-homocitrate(3-) is tricarboxylate anion of (2R)-homocitric acid. It is a conjugate base of a (2R)-homocitric acid.
Scientific Research Applications
Spectroscopic Studies
(R)-2-hydroxybutane-1,2,4-tricarboxylate has been explored in spectroscopic studies. For instance, the compound has been analyzed using various spectroscopic techniques such as infrared, NMR, and Mossbauer spectroscopies. These techniques are used to study the solution and solid-state structures of certain compounds, providing insights into their molecular configurations and interactions (Holeček et al., 1999).
Sensory Evaluation in Wine
In the context of wine chemistry, the sensory and chemical characteristics of ethyl 2-hydroxy-3-methylbutanoate, a related compound, have been investigated. This compound, identified as a potential marker of lactic acid bacteria esterase activity, was studied in wines to understand its contribution to fruity aroma modulation (Gammacurta et al., 2018).
Synthesis of Intermediates in Biological Pathways
The compound is also relevant in the synthesis of intermediates in biological pathways. A study detailed the stereocontrolled synthesis of 2-methylisocitrate, an analog of this compound, which is an intermediate in the methylcitrate cycle in bacteria and fungi. This cycle is involved in the oxidation of certain compounds to pyruvate (Darley et al., 2003).
Conformational Analysis in Crystallography
This compound's analogs have been studied in crystallography for understanding hydrogen bonding and conformational aspects. Such analyses provide valuable insights into molecular structures and interactions, which are crucial in fields like material science and drug design (Turnbull et al., 1991).
Properties
Molecular Formula |
C7H7O7-3 |
---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3/t7-/m1/s1 |
InChI Key |
XKJVEVRQMLKSMO-SSDOTTSWSA-K |
Isomeric SMILES |
C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Synonyms |
homocitrate homocitric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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